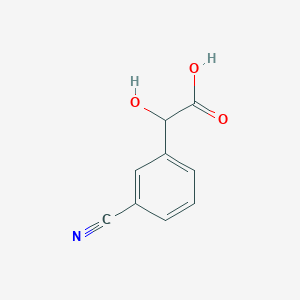

(3-Cyano-phenyl)-hydroxy-acetic acid

Description

(3-Cyano-phenyl)-hydroxy-acetic acid is a substituted hydroxy-acetic acid derivative, where a 3-cyanophenyl group is attached to the hydroxy-acetic acid (glycolic acid) backbone. Hydroxy-acetic acid (C₂H₄O₃, CAS 79-14-1) is the simplest alpha-hydroxy acid (AHA), characterized by a hydroxyl group adjacent to the carboxylic acid moiety . The incorporation of a 3-cyanophenyl substituent introduces steric and electronic effects, altering properties such as solubility, acidity, and reactivity compared to unsubstituted hydroxy-acetic acid.

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-(3-cyanophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H7NO3/c10-5-6-2-1-3-7(4-6)8(11)9(12)13/h1-4,8,11H,(H,12,13) |

InChI Key |

YIXNAWHSUSDQPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(=O)O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-phenyl)-hydroxy-acetic acid typically involves the reaction of 3-cyanobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of (3-Cyano-phenyl)-hydroxy-acetic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-phenyl)-hydroxy-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Cyano-phenyl)-hydroxy-acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyano-phenyl)-hydroxy-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The hydroxy-acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| Hydroxy-acetic acid (Glycolic acid) | C₂H₄O₃ | 76.05 | -COOH, -OH (alpha) | 79-14-1 |

| 2-(3-Cyano-4-fluorophenyl)acetic acid | C₉H₆FNO₂ | 179.15 | -COOH, -CN, -F (on phenyl) | 519059-11-1 |

| 2-{[(3-cyanophenyl)methyl]amino}acetic acid hydrochloride | C₁₀H₁₁ClN₂O₂ | 226.66 | -COOH, -NH-CH₂-(3-cyanophenyl), HCl salt | 1375474-13-7 |

| 3-(3-Hydroxyphenyl)propanoic Acid | C₉H₁₀O₃ | 166.18 | -COOH, -OH (meta on phenyl) | 621-54-5 |

| (3-Chloro-4-hydroxyphenyl)acetic Acid | C₈H₇ClO₃ | 186.59 | -COOH, -Cl, -OH (para on phenyl) | 3C4 (PDB entry) |

Key Observations :

- Electron-withdrawing substituents (e.g., -CN, -Cl, -F) on the phenyl ring increase the acidity of the carboxylic acid group compared to unsubstituted phenyl derivatives. For example, the cyano group in 2-(3-Cyano-4-fluorophenyl)acetic acid enhances acidity due to its strong electron-withdrawing nature .

Physical and Chemical Properties

| Compound Name | Boiling Point (°C) | Solubility (DMF/Water) | pKa (Carboxylic Acid) |

|---|---|---|---|

| Hydroxy-acetic acid | 113 | Highly soluble in water | ~3.83 |

| 2-(3-Cyano-4-fluorophenyl)acetic acid | Not reported | Soluble in DMF | Estimated <3.5 |

| 3-(3-Hydroxyphenyl)propanoic Acid | Not reported | Soluble in polar solvents | ~4.2 |

| (3-Chloro-4-hydroxyphenyl)acetic Acid | Not reported | Moderate in water | ~3.1 |

Notes:

- The pKa of hydroxy-acetic acid (~3.83) is lower than acetic acid (~4.76) due to the electron-withdrawing effect of the hydroxyl group . Substituted phenyl derivatives exhibit further pKa reductions; e.g., chlorine in (3-Chloro-4-hydroxyphenyl)acetic acid lowers pKa to ~3.1 .

- Solubility: Cyano-phenyl derivatives (e.g., 2-(3-Cyano-4-fluorophenyl)acetic acid) show preferential solubility in organic solvents like DMF rather than water, unlike hydrophilic hydroxy-acetic acid .

Key Findings :

Functional Insights :

- The cyano group in (3-Cyano-phenyl)-hydroxy-acetic acid derivatives enhances their utility as synthetic intermediates for pharmaceuticals and fine chemicals due to reactivity in nucleophilic additions .

- Hydroxy-acetic acid’s role in biodegradable polymers and anti-corrosion formulations highlights its industrial versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.